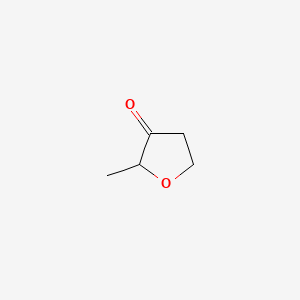

2-Metiltetrahidrofurano-3-ona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La 2-Metiltetrahidrofurano-3-ona tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 2-Metiltetrahidrofurano-3-ona implica su interacción con objetivos y vías moleculares:

Mecanismos de Oxidación: Actúa como intermedio en procesos de oxidación a baja temperatura, desempeñando un papel en la química de la combustión de biocombustibles.

Inhibición de la Detección de Quórum: El compuesto inhibe la detección de quórum en bacterias, afectando su crecimiento y la formación de biopelículas.

Análisis Bioquímico

Biochemical Properties

2-Methyltetrahydrofuran-3-one plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It is known to interact with various enzymes and proteins involved in metabolic pathways. For instance, 2-Methyltetrahydrofuran-3-one can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been observed to participate in low-temperature oxidation processes, highlighting its role as an intermediate in biochemical pathways .

Cellular Effects

The effects of 2-Methyltetrahydrofuran-3-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Methyltetrahydrofuran-3-one can modulate the activity of quorum sensing systems in bacteria, affecting biofilm formation and bacterial communication . This compound’s impact on gene expression and cellular metabolism underscores its potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

At the molecular level, 2-Methyltetrahydrofuran-3-one exerts its effects through various binding interactions with biomolecules. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. Additionally, 2-Methyltetrahydrofuran-3-one has been shown to inhibit or activate specific enzymes, thereby modulating biochemical reactions . These interactions can lead to changes in gene expression and cellular function, providing insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyltetrahydrofuran-3-one can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Methyltetrahydrofuran-3-one has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 2-Methyltetrahydrofuran-3-one vary with different dosages in animal models. At low concentrations, it may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. For example, studies on African catfish have shown that exposure to high concentrations of 2-Methyltetrahydrofuran-3-one can cause histopathological changes in gill tissues, including necrosis and vacuolation . These findings highlight the importance of dosage considerations when studying the compound’s effects in vivo.

Metabolic Pathways

2-Methyltetrahydrofuran-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through oxidation-reduction reactions, facilitated by specific oxidoreductases . Additionally, 2-Methyltetrahydrofuran-3-one can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 2-Methyltetrahydrofuran-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of 2-Methyltetrahydrofuran-3-one can influence its biochemical activity and effectiveness in different biological contexts.

Subcellular Localization

2-Methyltetrahydrofuran-3-one exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding how 2-Methyltetrahydrofuran-3-one exerts its effects at the subcellular level.

Métodos De Preparación

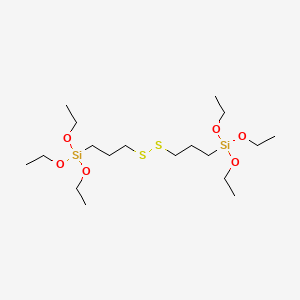

La 2-Metiltetrahidrofurano-3-ona se puede sintetizar mediante varios métodos:

Descarboxilación Hidrolítica: Este método implica la descarboxilación hidrolítica de la 2-metil-4-carbometoxitetrahidrofurano-3-ona.

Cierre de Anillo Catalizado por Ácido: Otro método es el cierre de anillo catalizado por ácido de β-alcoxi-diazocetonas.

Reacciones de Condensación: También se puede preparar mediante la condensación de lactato de etilo y acrilato de metilo en solución de dimetilsulfóxido.

Análisis De Reacciones Químicas

La 2-Metiltetrahidrofurano-3-ona sufre varias reacciones químicas:

Oxidación: Se puede oxidar para formar diferentes productos, como la dihidro-2-metil-3-furanona.

Reducción: El compuesto se puede reducir para formar 2-metiltetrahidrofurano.

Sustitución: Puede participar en reacciones de sustitución nucleófila, especialmente en presencia de reactivos organometálicos.

Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno para la reducción, agentes oxidantes como el hipoclorito de litio y reactivos organometálicos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen varios derivados de furano y formas reducidas del compuesto .

Comparación Con Compuestos Similares

La 2-Metiltetrahidrofurano-3-ona se puede comparar con otros compuestos similares:

4-Hidroxi-2,5-dimetil-3(2H)-furanona: Conocido por su aroma dulce y a caramelo, similar al de la this compound.

2-Isobutil-3-metoxipirazina: Otro compuesto utilizado en la industria de sabores y fragancias, pero con un perfil de aroma diferente.

5-Etil-3-hidroxi-4-metil-2(5H)-furanona: Similar en estructura pero con propiedades químicas y aplicaciones distintas.

La singularidad de la this compound radica en su estabilidad, agradable aroma y versatilidad en diversas reacciones químicas y aplicaciones .

Propiedades

IUPAC Name |

2-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047677 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Wintergreen-like aroma | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.180-1.185 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3188-00-9 | |

| Record name | Dihydro-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methyltetrahydrofuran-3-one and where is it found naturally?

A1: 2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a cyclic ether that contributes to the aroma profile of roasted coffee []. It is also found in flue-cured tobacco and influences the overall smoking quality [, ].

Q2: How does the structure of 2-methyltetrahydrofuran-3-one relate to its aroma?

A2: The aroma of 2-methyltetrahydrofuran-3-one has been characterized as caramel-like and roasted. Researchers have used microwave spectroscopy and quantum chemical calculations to determine the molecule's structure. They found two stable conformers, with the most stable form having the methyl group in an equatorial position []. This spatial arrangement of atoms likely contributes to the molecule's interaction with olfactory receptors, resulting in the perceived aroma.

Q3: How does 2-methyltetrahydrofuran-3-one influence the smoking quality of tobacco?

A3: Studies have shown that 2-methyltetrahydrofuran-3-one has a strong positive correlation with the overall smoking quality of flue-cured tobacco []. Specifically, it has been identified as having a direct positive effect on the sensory attributes of tobacco, potentially by contributing to its aroma profile [, ].

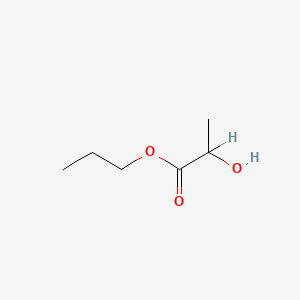

Q4: Can 2-methyltetrahydrofuran-3-one be synthesized, and if so, how?

A4: Yes, 2-methyltetrahydrofuran-3-one can be efficiently synthesized from the oxidative hydroxylation of 2-acetylbutyrolactone []. This method provides a reliable way to obtain the compound for research and potential applications.

Q5: Are there any analytical techniques available to identify and quantify 2-methyltetrahydrofuran-3-one in complex mixtures?

A6: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace analysis has been successfully employed to determine the presence and quantity of 2-methyltetrahydrofuran-3-one in complex mixtures like Qibai Pingfei Capsule []. This technique allows for the separation and identification of volatile compounds, providing valuable information about the composition of various samples.

Q6: Has 2-methyltetrahydrofuran-3-one been assessed for safety as a fragrance ingredient?

A7: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 2-methyltetrahydrofuran-3-one when used as a fragrance ingredient []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated for its intended use.

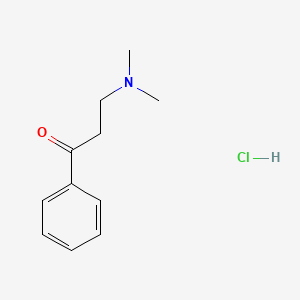

Q7: Can 2-methyltetrahydrofuran-3-one be used as a building block for synthesizing other compounds?

A8: Yes, researchers have utilized 2-methyltetrahydrofuran-3-one in a reaction with malononitrile and aromatic aldehydes to synthesize 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives []. This highlights the compound's versatility as a starting material for creating diverse chemical structures with potential applications in various fields.

Q8: What is the role of 2-methyltetrahydrofuran-3-one in enzymatic reactions?

A9: Research indicates that 2-methyltetrahydrofuran-3-one can be utilized as a bio-sourced co-solvent in enzymatic reactions, potentially offering a greener alternative to commonly used solvents like DMSO []. This application is particularly relevant in the context of sustainable chemistry and developing environmentally friendly processes.

Q9: Have there been any studies on the phase behavior of 2-methyltetrahydrofuran-3-one?

A10: Yes, researchers have investigated the phase equilibrium data and thermodynamic modeling of systems involving 2-methyltetrahydrofuran-3-one, carbon dioxide, and glucose []. This type of research is crucial for understanding the behavior of this compound in various conditions and for designing processes involving its separation and purification.

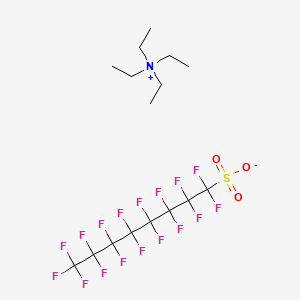

Q10: Is there a way to convert 2-methyltetrahydrofuran-3-one into a difluorinated analog?

A11: Yes, a method has been developed to produce 2-substituted 3,3-difluorofuran derivatives, including those derived from 2-methyltetrahydrofuran-3-one, using diethylammonium sulfur trifluoride (DAST) in the presence of a catalytic amount of pyridine hydrofluoride []. This transformation highlights the potential for modifying the structure of 2-methyltetrahydrofuran-3-one to access compounds with potentially different biological or physical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.